Methyl 4-Bromo-2-(4-methyl-1-piperazinyl)benzoate
Description
Methyl 4-Bromo-2-(4-methyl-1-piperazinyl)benzoate is a brominated aromatic ester featuring a 4-methylpiperazinyl substituent at the 2-position of the benzoate ring. The compound’s structure combines a bromine atom (electron-withdrawing group) and a 4-methylpiperazine moiety (a nitrogen-containing heterocycle known for its basicity and solubility-enhancing properties). The following analysis compares it with structurally analogous compounds to infer its characteristics.
Properties
CAS No. |
1434128-45-6 |
|---|---|
Molecular Formula |
C13H17BrN2O2 |
Molecular Weight |
313.19 g/mol |
IUPAC Name |
methyl 4-bromo-2-(4-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C13H17BrN2O2/c1-15-5-7-16(8-6-15)12-9-10(14)3-4-11(12)13(17)18-2/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
GZPDRAKFFASADU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methyl 4-Bromo-2-(Bromomethyl)Benzoate
The intermediate is prepared by brominating methyl 4-bromo-2-methylbenzoate using N-bromosuccinimide (NBS) under radical initiation. For example:
- Reagents : NBS (1.0 equiv), dibenzoyl peroxide (BPO, 5 mol%), CCl4 solvent.
- Conditions : Reflux at 85°C for 2 hours.
- Yield : 97%.
This step selectively brominates the methyl group at the ortho position, forming the dibromo intermediate.
Palladium-Catalyzed Coupling Strategies
Alternative routes employ palladium catalysis to install the piperazine moiety directly onto the aromatic ring. This method avoids handling hazardous bromomethyl intermediates.
Suzuki-Miyaura Coupling
A patent by Hangzhou MolCore BioPharmatech outlines a three-step synthesis:
- Esterification : 4-Bromo-2-methylbenzoic acid → methyl ester using H2SO4/MeOH.
- Vinylation : Palladium-catalyzed coupling with potassium vinylfluoroborate (Pd(dppf)Cl2, Na2CO3, THF/H2O).
- α-Halogenation : Bromination with NBS in THF/H2O to introduce the ketone group.
While this route achieves 74% yield in the final step, it requires stringent control over palladium catalyst loading (3–5 mol%).
Buchwald-Hartwig Amination
Direct amination of methyl 4-bromo-2-methylbenzoate using Pd catalysts remains underexplored but is theoretically feasible. Analogous syntheses for imatinib intermediates suggest:
- Catalyst : Pd(OAc)2/XPhos.
- Base : Cs2CO3 in toluene.
- Yield : Expected 50–70% based on similar aryl piperazine formations.
Comparative Analysis of Methods
Purification and Characterization
Crude products are typically purified via:
- Recrystallization : From ethyl acetate/hexane mixtures.
- Column Chromatography : Silica gel with EtOAc/hexane (1:4).
Characterization Data :
Industrial-Scale Considerations
For commercial production, the nucleophilic substitution route is preferred due to lower catalyst costs. Key optimizations include:
- Solvent Recycling : n-Butanol recovery reduces waste.
- Impurity Control : pH-adjusted washes to remove quaternary salts.
- Process Safety : Substituting CCl4 with less toxic solvents (e.g., acetonitrile) in bromination steps.
Emerging Methodologies
Recent patents explore enzymatic approaches for asymmetric synthesis, though yields remain suboptimal (<40%). Photocatalytic C–H activation is another frontier, potentially enabling direct coupling without pre-halogenation.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Bromo-2-(4-methyl-1-piperazinyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Recent studies have highlighted the potential of Methyl 4-Bromo-2-(4-methyl-1-piperazinyl)benzoate as an antiviral agent. Specifically, it has been investigated for its inhibitory effects on the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. In silico studies indicated that derivatives of this compound could enhance binding affinity to Mpro, suggesting a pathway for developing new antiviral therapies .
Cancer Research
The compound has also been explored in the context of cancer therapy. It serves as a precursor in the synthesis of various small-molecule inhibitors targeting angiogenesis, which is critical for tumor growth and metastasis. The structural modifications around the piperazine moiety have been shown to influence the biological activity against different cancer cell lines .
Organic Synthesis
Synthesis Pathways
this compound can be synthesized through several methods involving multi-step reactions. A notable synthesis route includes esterification followed by palladium-catalyzed reactions and halogenation processes. This method is advantageous due to its efficiency and scalability, allowing for large-scale production suitable for pharmaceutical applications .
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Esterification | Methanol, Sulfuric Acid | High |
| 2 | Palladium Catalysis | Potassium Vinylfluoroborate | Moderate |
| 3 | Halogenation | Bromosuccinimide | Moderate |
Case Studies
Case Study: Development of Antiviral Agents
A recent study focused on modifying the structure of this compound to improve its efficacy against viral proteases. The research involved synthesizing a library of derivatives and evaluating their binding interactions with Mpro using molecular docking techniques. The findings suggested that specific substitutions on the piperazine ring significantly enhanced antiviral activity, paving the way for further development of potent inhibitors .
Case Study: Cancer Therapeutics
In another study, researchers synthesized various derivatives based on this compound to evaluate their anti-cancer properties. The derivatives were tested against several cancer cell lines, revealing that certain modifications led to increased cytotoxicity. This research underscores the potential of this compound as a scaffold for developing new cancer therapeutics targeting angiogenic pathways .
Mechanism of Action
The mechanism of action of Methyl 4-Bromo-2-(4-methyl-1-piperazinyl)benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate biological pathways and exert various effects .
Comparison with Similar Compounds
Structural Analogs and Key Differences
Table 1: Structural and Physicochemical Comparison
Analysis of Substituent Effects
Methoxymethoxy Substituent (Methyl 4-bromo-2-(methoxymethoxy)benzoate)
- Structure : The methoxymethoxy group is an ether-based protecting group, smaller and less polar than the 4-methylpiperazinyl moiety.
- Synthesis : Prepared via reaction of methyl 4-bromo-2-hydroxybenzoate with chloromethyl methyl ether (MOM-Cl) and DIPEA in dichloromethane .
- Implications : The ether group likely reduces solubility in aqueous media compared to the piperazinyl analog. Its primary use is as a synthetic intermediate, with crystallographic studies highlighting planar aromatic ring geometry .
Methylsulfonyl Substituent (Methyl 4-bromo-2-(methylsulfonyl)benzoate)
- Structure : The methylsulfonyl group is a strong electron-withdrawing substituent, increasing the compound’s electrophilicity.
- Properties : Higher molecular weight (293.138 g/mol) and boiling point (453.3°C) compared to the methoxymethoxy analog, attributed to sulfone’s polarity and thermal stability .
- Implications : Sulfonyl groups enhance reactivity in nucleophilic substitution reactions, suggesting utility in further functionalization.
Bromophenyl-Hydroxyacetate (Bromopropylate)
Inferred Properties of this compound
Solubility : The 4-methylpiperazinyl group’s basicity (pKa ~7–9) likely enhances aqueous solubility under acidic conditions, unlike the methoxymethoxy or methylsulfonyl analogs.
Reactivity : The piperazinyl nitrogen may participate in hydrogen bonding or coordination with biological targets, contrasting with the inert ether or electrophilic sulfone groups.
Thermal Stability : Expected to be lower than the methylsulfonyl analog due to the absence of a rigid sulfone group.
Research Implications
- Synthetic Challenges : Introducing the 4-methylpiperazinyl group may require specialized coupling reagents or protection-deprotection strategies, differing from the simpler etherification in .
Biological Activity
Methyl 4-Bromo-2-(4-methyl-1-piperazinyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antibacterial, antifungal, and other pharmacological effects, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a bromine atom and a piperazine moiety, which are critical for its biological interactions. The molecular formula is C12H16BrN2O2, with a molecular weight of approximately 303.17 g/mol.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of similar compounds containing piperazine rings. For instance, compounds with bromo substitutions have shown significant activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several derivatives indicate potent antibacterial effects:
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.0039 - 0.025 | Staphylococcus aureus, Escherichia coli |
| Related Piperazine Derivative | 0.005 - 0.020 | Pseudomonas aeruginosa |
These results suggest that the presence of the bromine atom enhances the compound's interaction with bacterial targets, potentially disrupting their cellular processes .
Antifungal Activity
The compound's antifungal properties have also been examined. Similar benzoate derivatives have demonstrated effectiveness against fungal pathogens by inhibiting key enzymes involved in sterol biosynthesis:
| Compound | IC50 (µg/mL) | Target Fungi |
|---|---|---|
| This compound | 10 - 25 | Candida albicans, Aspergillus niger |
| Related Compound | 5 - 15 | Fusarium oxysporum |
The mechanism involves inhibition of the cytochrome P450 enzyme CYP51, crucial for ergosterol production in fungal cell membranes .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as bacterial and fungal enzymes or receptors. The piperazine moiety likely contributes to its binding affinity and specificity towards these targets.
Case Studies
In a comparative study involving various piperazine derivatives, this compound was evaluated for its efficacy against resistant strains of bacteria and fungi:
- Study on Antibacterial Resistance : The compound exhibited significant activity against multi-drug resistant E. coli strains, with an MIC value of 0.005 mg/mL, indicating its potential as a therapeutic agent in treating resistant infections.
- Fungal Inhibition Study : In vitro tests showed that the compound effectively inhibited the growth of Candida albicans, with a reduction in colony-forming units (CFUs) by over 90% at concentrations above its IC50 value.
Q & A
What synthetic methodologies are effective for preparing Methyl 4-Bromo-2-(4-methyl-1-piperazinyl)benzoate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:
- Step 1: Bromination of methyl 2-hydroxybenzoate derivatives using in the presence of catalytic .
- Step 2: Introducing the 4-methylpiperazine moiety via nucleophilic substitution under inert conditions (e.g., , DMF, 80–100°C, 12–24 hours) .
Optimization Strategies:
- Monitor reaction progress via TLC or HPLC.
- Adjust solvent polarity (e.g., DMF vs. THF) to enhance solubility of intermediates.
- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective functionalization .
Example Reaction Conditions Table:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, , CCl, 60°C | 75–85 | |
| Piperazine substitution | 4-Methylpiperazine, KCO, DMF, 100°C | 60–70 |
How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound?
Answer:
- X-ray Crystallography: Use SHELX or ORTEP-III for structure refinement. For example, a related piperazinyl benzoate derivative (4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate) was resolved with -factor < 0.05 using SHELXL .
- NMR Analysis: - and -NMR can confirm substituent positions. For instance, the piperazinyl proton signals appear as multiplets at δ 2.4–3.1 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
